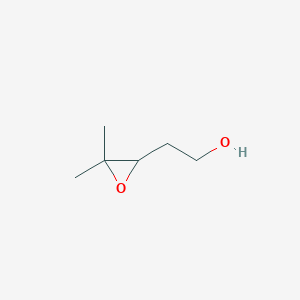
2-(3,3-Dimethyloxiran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethyloxiran-2-yl)ethanol, also known as DMOE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral epoxide that can be synthesized through various methods, including the reaction of epichlorohydrin with 2,2-dimethyl-1,3-propanediol. DMOE has been extensively studied for its potential applications in the field of organic synthesis, as well as its biological properties.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethyloxiran-2-yl)ethanol is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent adducts. This reaction can occur with various electrophiles, including proteins, DNA, and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,3-Dimethyloxiran-2-yl)ethanol in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. Additionally, this compound is a relatively stable compound and can be stored for long periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
Orientations Futures
There are several future directions for the study of 2-(3,3-Dimethyloxiran-2-yl)ethanol. One potential direction is the development of new methods for the synthesis of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine. Finally, more research is needed to understand the potential toxic effects of this compound and to develop safer methods for handling this compound in the lab.
Méthodes De Synthèse
The synthesis of 2-(3,3-Dimethyloxiran-2-yl)ethanol can be achieved through various methods, including the reaction of epichlorohydrin with 2,2-dimethyl-1,3-propanediol in the presence of a strong base such as sodium hydroxide. This reaction yields this compound as a colorless liquid with a boiling point of 109-110°C. Other methods of synthesis include the reaction of 2,2-dimethyl-1,3-propanediol with oxirane in the presence of a catalyst such as zinc chloride.
Applications De Recherche Scientifique
2-(3,3-Dimethyloxiran-2-yl)ethanol has been extensively studied for its potential applications in the field of organic synthesis. It can be used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used as a solvent for the resolution of racemic mixtures and as a reagent for the synthesis of chiral epoxides.
Propriétés
Numéro CAS |
162131-96-6 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-(3,3-dimethyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(8-6)3-4-7/h5,7H,3-4H2,1-2H3 |
Clé InChI |
ZPGGKNZDYTVOTP-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCO)C |
SMILES canonique |
CC1(C(O1)CCO)C |
Synonymes |
Oxiraneethanol, 3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)





![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)




![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)